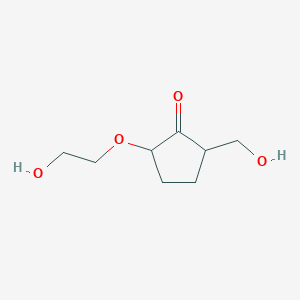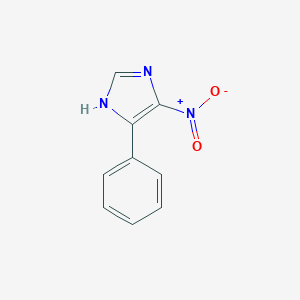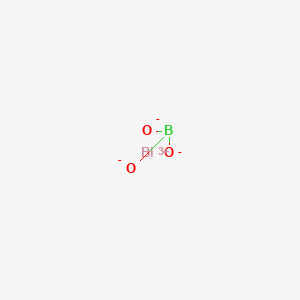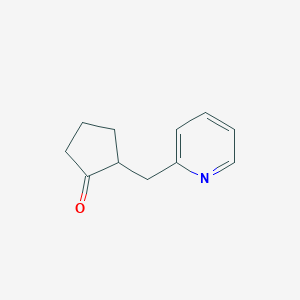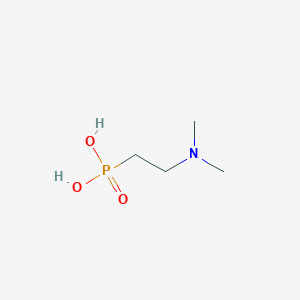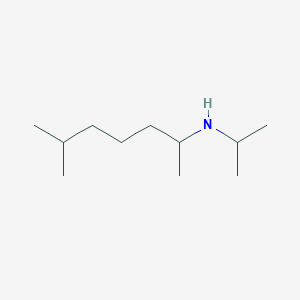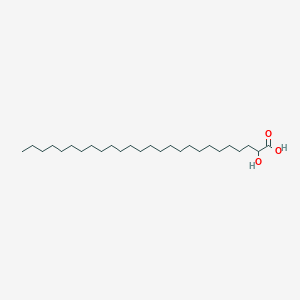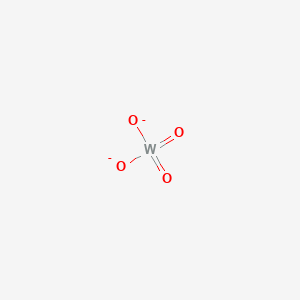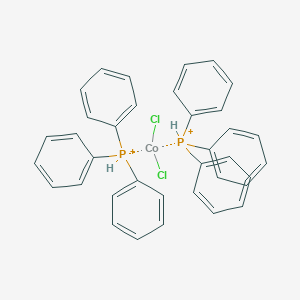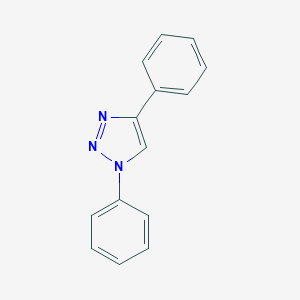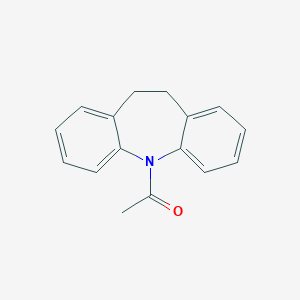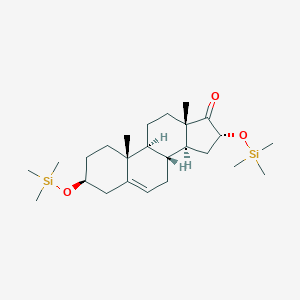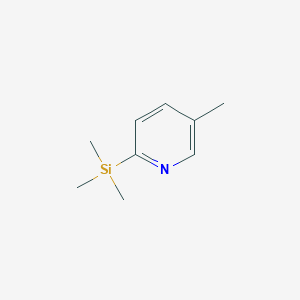![molecular formula C19H26N2O B081572 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- CAS No. 14058-65-2](/img/structure/B81572.png)
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole and has a unique structure that makes it an interesting subject of study.
Applications De Recherche Scientifique
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- has been studied for its potential applications in several areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of several types of cancer cells.
Mécanisme D'action
The mechanism of action of 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of several enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- can have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies have also shown that this compound can modulate the activity of several signaling pathways that are involved in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of several types of cancer cells and can be used as a potential therapeutic agent for cancer treatment. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound for research purposes.
Orientations Futures
There are several future directions for research on 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-. One of the most promising directions is the development of this compound as a potential therapeutic agent for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the development of new and more efficient synthesis methods for this compound could greatly facilitate its use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between indole and 2,3-epoxy-1-propanol. This reaction results in the formation of a diol intermediate, which is then converted into the target compound through a series of reactions involving reduction, dehydration, and cyclization.
Propriétés
Numéro CAS |
14058-65-2 |
|---|---|
Nom du produit |
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- |
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-(2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indol-2-ylmethyl)butan-1-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-13(12-22)9-14-10-18-19-16(7-8-21(18)11-14)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3 |
Clé InChI |
SGCIIKPMNZUKMT-UHFFFAOYSA-N |
SMILES |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO |
SMILES canonique |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO |
Synonymes |
β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



